1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]: is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylenebis(methyleneoxy) moiety flanked by two 4-(propan-2-yl)benzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 4-(propan-2-yl)phenol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other macromolecules with specific properties.
Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as lead compounds for the development of new drugs targeting specific pathways or diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and resins. Its stability and reactivity make it suitable for various applications, such as coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. The central 1,4-phenylenebis(methyleneoxy) moiety can act as a bridge, facilitating the transfer of electrons or other reactive species between the two 4-(propan-2-yl)benzene groups.
Comparison with Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis[4-(chloromethyl)benzene]: This compound has similar structural features but includes chloromethyl groups instead of propan-2-yl groups.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): This compound features methoxy groups instead of propan-2-yl groups.
Uniqueness: 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene] is unique due to the presence of propan-2-yl groups, which can influence its reactivity and physical properties. These groups can enhance the compound’s solubility in organic solvents and affect its interactions with other molecules.
Properties
CAS No. |
141573-82-2 |
---|---|
Molecular Formula |
C26H30O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,4-bis[(4-propan-2-ylphenoxy)methyl]benzene |
InChI |
InChI=1S/C26H30O2/c1-19(2)23-9-13-25(14-10-23)27-17-21-5-7-22(8-6-21)18-28-26-15-11-24(12-16-26)20(3)4/h5-16,19-20H,17-18H2,1-4H3 |
InChI Key |
DCTQDOUJKVXOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.